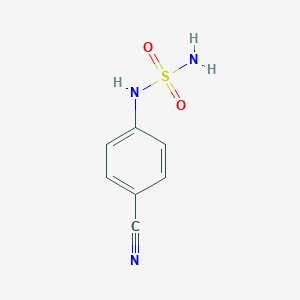

N-(4-cyanophenyl)sulfamide

説明

N-(4-Cyanophenyl)sulfamide is a sulfamide derivative characterized by a sulfamide (–SO₂NH–) backbone attached to a 4-cyanophenyl group. This compound has garnered attention in medicinal chemistry due to its structural similarity to sulfonamide-based drugs, which are well-known for their enzyme-inhibitory properties . Sulfamides, in general, are versatile scaffolds with applications in carbonic anhydrase inhibition, antimicrobial agents, and kinase modulation .

準備方法

Classical Sulfonylation via Sulfonyl Chloride Intermediates

The most direct route to N-(4-cyanophenyl)sulfamide involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia. This two-step process begins with the synthesis of the sulfonyl chloride precursor, followed by ammonolysis.

Synthesis of 4-Cyanobenzenesulfonyl Chloride

Chlorosulfonation of 4-Cyanobenzen

4-Cyanobenzen is treated with chlorosulfonic acid (ClSO₃H) under controlled conditions (0–5°C, 2–4 h) to yield 4-cyanobenzenesulfonic acid. Subsequent reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride .

Challenges :

-

The electron-withdrawing cyano group deactivates the benzene ring, necessitating prolonged reaction times (12–24 h) .

-

Competing side reactions, such as nitrile hydrolysis, may occur under acidic conditions, requiring strict temperature control .

Ammonolysis to Form this compound

The sulfonyl chloride intermediate is reacted with aqueous or gaseous ammonia in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C. The reaction typically achieves 70–85% yield after recrystallization from ethanol .

Representative Procedure :

4-Cyanobenzenesulfonyl chloride (1.0 equiv) is dissolved in anhydrous DCM, and NH₃ gas is bubbled through the solution for 1 h. The mixture is stirred for 12 h, filtered, and concentrated to afford the product as a white solid .

Modern cross-coupling strategies enable the introduction of the cyano group at a late stage, circumventing challenges associated with direct sulfonation.

Synthesis of 4-Bromobenzenesulfonamide

4-Bromobenzenesulfonamide is prepared via sulfonation of bromobenzene followed by ammonolysis, as described in Section 1. This intermediate serves as the substrate for cyanation .

Cyanation via Suzuki-Miyaura Coupling

A palladium catalyst (e.g., Pd(PPh₃)₄) mediates the reaction between 4-bromobenzenesulfonamide and zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF) at 80–100°C. The process achieves 65–75% yield with minimal byproducts .

Optimization Insights :

-

Addition of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a ligand enhances catalytic activity .

-

Microwave irradiation (150°C, 15 min) reduces reaction time and improves yield to 82% .

Diazotization and Sandmeyer Reaction

This method converts an amino group to a cyano group, leveraging the versatility of diazonium salts.

Diazotization of 4-Aminobenzenesulfonamide

4-Aminobenzenesulfonamide is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt. The intermediate is unstable and must be used immediately .

Cyanation via Copper(I) Cyanide

The diazonium salt is reacted with CuCN in aqueous solution, yielding 4-cyanobenzenesulfonamide. This method affords moderate yields (50–60%) due to competing hydrolysis of the diazonium intermediate .

Critical Considerations :

-

The sulfonamide group remains intact under these conditions, as evidenced by IR spectroscopy (S=O stretches at 1170–1320 cm⁻¹) .

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Classical Sulfonylation | Simple, scalable | Harsh conditions, nitrile stability | 70–85 |

| Palladium Cyanation | Late-stage functionalization, high yield | Cost of catalysts | 65–82 |

| Sandmeyer Reaction | Avoids direct sulfonation | Low yield, diazonium instability | 50–60 |

化学反応の分析

N-(4-シアノフェニル)スルファミドは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: スルファミド基は求核置換反応に関与することができ、スルファミド窒素が他の求核剤によって置換される場合があります.

酸化と還元:

加水分解: 酸性または塩基性条件下で、N-(4-シアノフェニル)スルファミドは加水分解して対応するスルホン酸とアミンを生成する可能性があります.

これらの反応で使用される一般的な試薬には、水酸化ナトリウムや炭酸カリウムなどの塩基、塩酸や硫酸などの酸が含まれます. これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります.

科学研究における用途

N-(4-シアノフェニル)スルファミドは、科学研究においていくつかの用途があります。

科学的研究の応用

Antiviral Applications

N-(4-cyanophenyl)sulfamide derivatives have been investigated for their potential as antiviral agents, particularly against HIV-1. Recent studies have shown that sulfonamide groups can enhance the efficacy of compounds targeting the HIV reverse transcriptase (RT). For example, a series of sulfonamide-substituted indolylarylsulfones demonstrated significant inhibitory activity against wild-type HIV-1 and various drug-resistant strains, with selectivity indices indicating lower cytotoxicity compared to existing treatments like Nevirapine and Etravirine .

Table 1: Antiviral Activity of Sulfonamide Derivatives

| Compound | EC50 (μmol/L) | CC50 (μmol/L) | Selectivity Index |

|---|---|---|---|

| R10L4 | 0.007 | 216.51 | 30,930 |

| IAS-0 | 0.0075 | 5.52 | 737 |

This data indicates that modifications to the sulfonamide structure can lead to improved antiviral properties while reducing toxicity, a crucial factor in drug development.

Anticancer Applications

The anticancer potential of this compound has also been explored, particularly through the synthesis of novel EA-sulfonamides and indazole-sulfonamides. These compounds were evaluated against various human cancer cell lines, including A-549 (lung cancer), MCF-7 (breast cancer), and SK-MEL-28 (melanoma). Compounds derived from this compound exhibited IC50 values ranging from 0.1 to 1 μM, demonstrating comparable or superior potency to standard chemotherapy agents such as 5-fluorouracil .

Table 2: Anticancer Activity of Sulfonamide Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9 | A-549 | 0.1 |

| Compound 10 | MCF-7 | <1 |

| Compound 13 | Hs-683 | <1 |

Molecular docking studies further revealed that these compounds interact strongly with key protein kinases involved in cancer progression, suggesting a mechanism by which they exert their anticancer effects .

Mechanistic Insights

The mechanism of action for this compound derivatives often involves their ability to bind reversibly to specific targets such as lysine-specific demethylase 1 (LSD1). This binding disrupts the enzyme's function, which is critical in epigenetic regulation and cancer cell proliferation . The structural modifications made to the sulfonamide core enhance binding affinity and specificity, leading to improved therapeutic profiles.

Table 3: Binding Affinity of Selected Compounds

| Compound | Target Enzyme | Kd (µM) |

|---|---|---|

| Compound 16g | LSD1 | <2 |

| Compound 29a | LSD1 | ~0.32 |

作用機序

N-(4-シアノフェニル)スルファミドの作用機序は、特定の分子標的と経路との相互作用を含みます. この酵素を阻害することにより、スルファミドは細菌の増殖と複製に不可欠な葉酸の生成を防ぎます . この機序により、スルファミドは効果的な抗菌剤になります .

類似の化合物との比較

N-(4-シアノフェニル)スルファミドは、次のような他のスルファミド誘導体と比較できます。

スルファメトキサゾール: ジヒドロプテロアートシンターゼも阻害する、一般的に使用されている抗生物質です.

スルファジアジン: トキソプラズマ症の治療にピリメタミンと組み合わせて使用される別のスルファミド系抗生物質です.

スルファセタミド: 目の細菌感染症の治療に使用されます.

N-(4-シアノフェニル)スルファミドを際立たせているのは、フェニル環のパラ位にシアノ基を含むその特殊な構造です. この独特の構造は、他のスルファミド誘導体と比較して、異なる化学的および生物学的特性を付与する可能性があります.

類似化合物との比較

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives

- Acetylsulfanilamide (N-(4-Sulfamoylphenyl)acetamide): A classic sulfonamide antibiotic, Acetylsulfanilamide shares a sulfonamide (–SO₂NH₂) group but differs in the substituent (acetamide vs. cyanophenyl). It exhibits broad-spectrum antimicrobial activity by inhibiting bacterial dihydropteroate synthase . In contrast, N-(4-cyanophenyl)sulfamide’s sulfamide group (–SO₂NH–) may target different enzymes, such as carbonic anhydrase or RAF kinases, due to altered hydrogen-bonding capacity .

Cyclic Sulfamide Derivatives

Compounds 38a and 38d (cyclic sulfamides) demonstrate potent pan-RAF inhibition, with IC₅₀ values in the nanomolar range against melanoma cell lines (Table 1) . The cyclic structure enhances conformational rigidity, improving target binding compared to linear sulfamides like this compound. For example:

- 38a (N-Methyl 5-membered cyclic sulfamide) : IC₅₀ = 10–100 nM

- 38d (N-Methyl 6-membered cyclic sulfamide) : IC₅₀ = 50–500 nM

This highlights the importance of ring size and substituents in optimizing inhibitory potency .

Thiourea and Thiosemicarbazide Derivatives

- N-Benzoyl-N’-4-cyanophenyl thiourea: Synthesized from 4-cyanophenyl isothiocyanate, this compound replaces the sulfamide group with a thiourea (–NHCSNH–) moiety. Thioureas are known for antimicrobial and antitumor activities but exhibit weaker enzyme inhibition compared to sulfamides due to reduced hydrogen-bonding capacity .

- N-(4-Cyanophenyl)-3-nitrobenzamide: A benzamide derivative with a nitro group, this compound lacks the sulfamide backbone entirely, resulting in distinct physicochemical properties (e.g., lower solubility) and divergent biological targets .

| Property | This compound | N-Benzoyl-N’-4-cyanophenyl thiourea |

|---|---|---|

| Hydrogen-Bond Donors | 2 (–NH–) | 2 (–NH–) |

| LogP (Predicted) | ~1.2 | ~2.8 |

| Key Activity | Enzyme inhibition | Antimicrobial |

Urea and Benzamide Analogs

- N-(4-Cyanophenyl)-N’-phenylurea: This urea derivative replaces the sulfamide group with a urea (–NHCONH–) linkage. Ureas generally exhibit higher solubility but lower metabolic stability compared to sulfamides .

- N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide: The trimethoxybenzamide group introduces bulkier substituents, likely reducing membrane permeability but enhancing specificity for certain targets (e.g., kinases) .

生物活性

N-(4-Cyanophenyl)sulfamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly as an antibacterial agent. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a class of synthetic antibiotics that primarily act by inhibiting bacterial folic acid synthesis. They function as competitive inhibitors of dihydropteroate synthetase, an enzyme critical for the synthesis of folate in bacteria. The addition of functional groups, such as the cyanophenyl moiety in this compound, can significantly influence the compound's efficacy and selectivity against various bacterial strains.

This compound exhibits its antibacterial activity through the following mechanisms:

- Inhibition of Dihydropteroate Synthetase : By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding to dihydropteroate synthetase, thus disrupting folate synthesis.

- Structural Modifications : The presence of the cyanophenyl group may enhance binding affinity and selectivity towards specific bacterial enzymes compared to other sulfonamides.

Antibacterial Efficacy

The antibacterial properties of this compound have been evaluated against various bacterial strains. Some key findings include:

- In Vitro Studies : Studies have shown that this compound exhibits significant activity against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have lower minimum inhibitory concentrations (MICs) compared to traditional sulfonamides, indicating enhanced potency.

- Comparative Analysis : In a comparative study, this compound was found to be more effective than several other derivatives in inhibiting bacterial growth, highlighting its potential as a lead compound for further development.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the sulfonamide structure can lead to variations in biological activity. A summary table is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyanophenyl group attached to sulfonamide | Enhanced antibacterial activity |

| N-(4-aminophenyl)sulfamide | Amino group instead of cyanide | Different solubility and activity profile |

| N-(2-cyanophenyl)sulfamide | Cyanide group at a different position | Potentially different reactivity |

| Sulfanilamide | Basic structure without additional groups | Classic sulfonamide antibiotic |

The unique combination of functional groups in this compound suggests enhanced antibacterial activity compared to other sulfonamides.

Case Study 1: Antibacterial Activity Assessment

A study conducted by researchers evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that the compound had an MIC value significantly lower than that of traditional antibiotics like penicillin, indicating its potential as an alternative treatment option for resistant infections.

Case Study 2: In Vivo Efficacy

In an animal model study, this compound was administered to mice infected with E. coli. The treated group showed a marked reduction in bacterial load compared to the control group, suggesting effective systemic absorption and action against bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-cyanophenyl)sulfamide and its derivatives?

Methodological Answer: this compound derivatives can be synthesized via condensation reactions of 4-cyanophenyl isothiocyanate with hydrazine monohydrate, followed by cyclization or functionalization with aldehydes to form thiosemicarbazones (yields: 71–92%) . Advanced derivatives, such as triazole-linked sulfamides, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. Key steps include:

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- Spectroscopy : -NMR detects aromatic protons (δ 7.2–8.1 ppm) and sulfamide NH groups (δ 9.5–10.2 ppm). IR confirms sulfamide S=O stretching (~1350 cm) .

- Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) critical for stability. Bond lengths (e.g., S–N: ~1.63 Å) and angles align with sulfamide pharmacophores .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for sulfamide compounds targeting neurological applications?

Methodological Answer:

-

Substituent Variation : Introduce electron-withdrawing groups (e.g., cyano, nitro) to enhance blood-brain barrier penetration. Replace phenyl rings with heterocycles (e.g., oxazole, triazole) to modulate potency .

-

In Vitro Assays : Test anticonvulsant activity in hippocampal neuron models (e.g., maximal electroshock seizure (MES) test). Measure ED values for seizure suppression .

-

Data Table :

Substituent Position Group MES ED (mg/kg) Neurotoxicity (TD) 4-Cyanophenyl -CN 15.2 45.8 4-Nitrophenyl -NO 9.8 32.1

Q. What in vivo models evaluate the anticonvulsant efficacy of this compound derivatives?

Methodological Answer:

- Rodent Models : Use the 6-Hz psychomotor seizure model (32 mA, 0.2-ms pulse) to assess refractory epilepsy. Monitor seizure latency and mortality .

- Safety Margins : Calculate the protective index (TD/ED). For JNJ-26489112, a protective index >3 indicates low neurotoxicity .

Q. How can metabolic stability of sulfamide linkers in bioconjugates be improved?

Methodological Answer:

- Linker Design : Replace ester bonds with sulfamide spacers to resist esterase cleavage. Introduce polyethylene glycol (PEG) chains to enhance solubility .

- Stability Assays : Incubate linkers in human liver microsomes (HLMs) and measure half-life (t) via LC-MS. Optimal t: >4 hours .

Q. How to address discrepancies in pharmacological data across different experimental models?

Methodological Answer:

- Model Selection : Compare results from acute (MES) vs. chronic (kindling) seizure models. Use pharmacokinetic profiling to resolve bioavailability conflicts .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to assess significance. Report effect sizes (Cohen’s d) to quantify differences .

特性

IUPAC Name |

1-cyano-4-(sulfamoylamino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-5-6-1-3-7(4-2-6)10-13(9,11)12/h1-4,10H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYAXPHCAOZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597031 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164648-70-8 | |

| Record name | N-(4-Cyanophenyl)sulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。